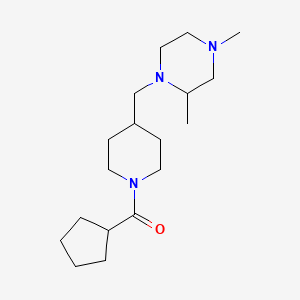

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H33N3O and its molecular weight is 307.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and energy metabolism .

Biochemical Pathways

The compound affects the cell cycle and energy metabolism pathways. By inhibiting CDK4, it disrupts the G1-S transition in the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that it could have potential applications in cancer therapy .

Actividad Biológica

Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with a 2,4-dimethylpiperazine moiety. This structural complexity is believed to contribute to its diverse biological activities.

Pharmacological Activity

Research has indicated that compounds with similar structural features exhibit a range of pharmacological activities:

- Centriole Duplication Inhibition : Some derivatives have been studied for their ability to inhibit centriole duplication, which is critical in cancer biology. For example, PLK4 inhibitors have shown promise in blocking cancer cell proliferation by disrupting centrosome function .

- CYP450 Metabolism : The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of the compound. Studies have identified metabolites formed through CYP3A4-mediated reactions, indicating potential interactions with other drugs .

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : It is hypothesized that the compound may act on various receptors, including those involved in neurotransmission and cancer pathways.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes linked to disease processes, suggesting that this compound may share similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- In vitro Studies : Research utilizing high-resolution mass spectrometry has identified multiple metabolites from structurally similar compounds, providing insights into their metabolic pathways and potential therapeutic effects .

- Predictive Models : Computer-aided evaluations have been employed to predict the biological activity spectra of piperidine derivatives. These models suggest that such compounds can affect various biological targets, including ion channels and transport systems .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Based on the search results, here's a detailed overview of the applications of the compound class "Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone."

Note: It's important to clarify that there appears to be some confusion in the search results regarding the precise chemical name and structure. The query specifies "this compound," while some search results refer to "2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone". These may be related compounds with slightly different structures. The following information is based on the available data, acknowledging this potential ambiguity.

This compound is of interest because of its potential therapeutic applications. Research suggests that it can modulate neurotransmitter systems and has affinity towards dopamine and serotonin receptors.

Pharmacological Effects

Research indicates several potential pharmacological effects:

- Antidepressant Activity: Animal studies have demonstrated a reduction in depressive-like behaviors in models of depression.

- Anxiolytic Effects: Preclinical trials have shown potential in reducing anxiety levels.

- Neuroprotective Properties: It may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Biological Activities

| Activity Type | Model Used | Results |

|---|---|---|

| Antidepressant | Mouse model | Reduced immobility in FST |

| Anxiolytic | Rat model | Decreased anxiety-like behavior |

| Neuroprotective | In vitro neuronal cells | Increased cell viability |

Case Studies

- Antidepressant Efficacy: In a study involving mice in the forced swim test (FST), the compound decreased immobility time, suggesting antidepressant-like effects and potential as a treatment for major depressive disorder.

- Anxiolytic Properties: Another study using the elevated plus maze (EPM) test showed that the compound increased the time spent in open arms, suggesting reduced anxiety levels.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:

- Bioavailability: Studies suggest favorable bioavailability when administered orally.

- Metabolism: The compound undergoes hepatic metabolism, with primary metabolites exhibiting similar biological activities.

Considerations for Research

Propiedades

IUPAC Name |

cyclopentyl-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O/c1-15-13-19(2)11-12-21(15)14-16-7-9-20(10-8-16)18(22)17-5-3-4-6-17/h15-17H,3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCVEUDWQTWGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.